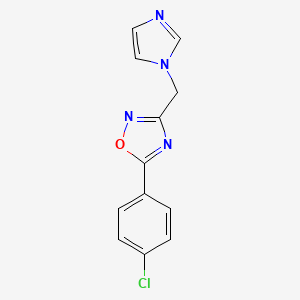
6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as DPOC and belongs to the family of pyridine carboxylic acids.
Mecanismo De Acción
The mechanism of action of DPOC involves the inhibition of certain enzymes, as mentioned earlier. It binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a reduction in the activity of these enzymes, which can have therapeutic benefits.
Biochemical and Physiological Effects:
DPOC has been shown to have several biochemical and physiological effects. It can reduce the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function in Alzheimer's disease patients. It can also induce apoptosis in cancer cells, leading to their death. Additionally, DPOC has been shown to have anti-inflammatory and antioxidant properties, which can have therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPOC has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using DPOC in lab experiments. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on DPOC. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of DPOC, which can inform its potential use in clinical settings.
In conclusion, 6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid is a chemical compound with promising applications in drug discovery and development. Its mechanism of action involves the inhibition of certain enzymes, and it has been shown to have several biochemical and physiological effects. While there are some limitations to using DPOC in lab experiments, its potential applications in the treatment of neurodegenerative diseases and cancer make it an area of continued research interest.
Métodos De Síntesis
The synthesis of DPOC involves the reaction of 3,5-dimethyl-4-amino-2-hydroxypyridine with ethyl oxalyl chloride, followed by cyclization with triethylamine. This method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
DPOC has been extensively studied for its potential applications in drug discovery and development. It is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. DPOC has also shown promising results in the treatment of certain cancers, such as breast cancer and lung cancer.
Propiedades
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(7(2)16-13-6)8-4-3-5-9(12-8)11(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCTLHNWVTBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)

![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)

![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
